氯化硅烷

描述

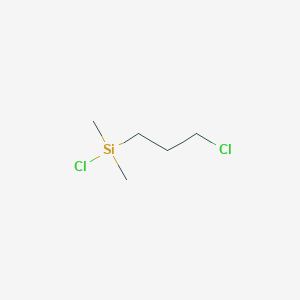

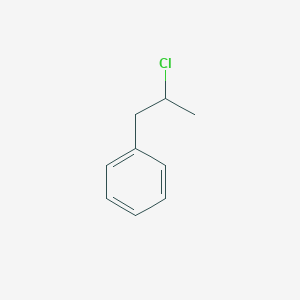

Chlorosilanes are compounds in which silicon is bonded to from one to four chlorine atoms with other bonds to hydrogen and/or alkyl groups . They react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride . Chlorodiphenylsilane, an organosilicon compound, can be used as a protecting group for alcohols and amines .

Synthesis Analysis

Chlorosilanes and silane intermediates can be used for the synthesis of a wide variety of silane coupling agents, silicone fluids, silicone resins, silicone rubbers, and other chemical compounds . Hydrochlorosilanes, including chlorosilane (H3SiCl), dichlorosilane (H2SiCl2), and trichlorosilane (HSiCl3), are produced by the reaction of silicon with hydrochloric acid .Molecular Structure Analysis

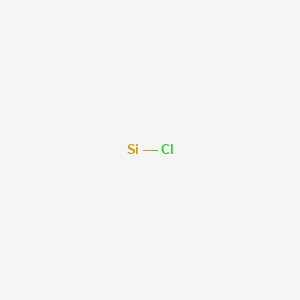

Chlorosilane has a molecular formula of HClSi, an average mass of 66.562 Da, and a monoisotopic mass of 65.969254 Da . Each such chemical has at least one silicon-chlorine (Si−Cl) bond .Chemical Reactions Analysis

Chlorosilanes react with water to produce hydrogen chloride, giving siloxanes . Trichlorosilane is a reagent in the conversion of benzoic acids to toluene derivatives .Physical And Chemical Properties Analysis

Chlorosilanes are highly reactive and may respond violently to many compounds, including water, potentially producing silicon dioxide, chlorine, hydrogen, hydrogen chloride, and heat . They are also highly flammable .科学研究应用

与金属的高温相互作用:氯硅烷用于高温环境中制造和提纯超高纯硅。这些过程通常涉及腐蚀性氯硅烷,需要耐腐蚀合金。研究表明,铁作为低成本金属的主要成分,在高温下接触氯硅烷物质时,会形成分层的铁硅化物表面层。这些发现对于制造用于电子和光伏器件的高纯度硅至关重要 (Aller et al., 2016).

腐蚀行为:已经研究了各种金属在氯硅烷环境中的腐蚀行为。例如,AISI 316L 不锈钢在氯硅烷环境中形成主要是金属氯化物或金属硅化物腐蚀产物,具体产物取决于温度和氯化氢摩尔分数。这些发现有助于选择用于硅基光伏系统的材料 (Aller et al., 2016).

合成技术:氯硅烷是有机硅世界中的基础,并用于由过渡金属催化促进的交叉偶联反应。这些过程对于生产有机硅烷至关重要,有机硅烷在农业、医药化学和材料科学中都有应用 (Yang et al., 2022).

光催化应用:已经探索了使用可见光对氯硅烷进行光催化活化,以将氢硅烷转化为甲硅烷基氯。这种方法具有绿色且便捷地合成有价值的硅试剂的潜力 (Fan et al., 2019).

环境技术:氯硅烷改性材料已用于吸附非极性芳香族污染物。这些改性材料对甲苯和萘等化合物的吸附能力增强,表明在废水处理和环境修复中具有潜在应用 (Huttenloch et al., 2001).

安全和危害

未来方向

The global silanes market, including chlorosilanes, is projected to reach USD 2.30 Billion by 2027 . Silanes are used in a wide range of fields, including material sciences and medicinal chemistry, as well as in synthetic chemistry as directing groups, organocatalysts, or cross-coupling partners . Future research directions in this area are also touched upon .

属性

IUPAC Name |

chlorosilicon | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClSi/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLGVCUQYRMELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884614 | |

| Record name | Chlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid | |

| Record name | Silane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Silane, chloro- | |

CAS RN |

13465-78-6 | |

| Record name | Silane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)

![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)

![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)